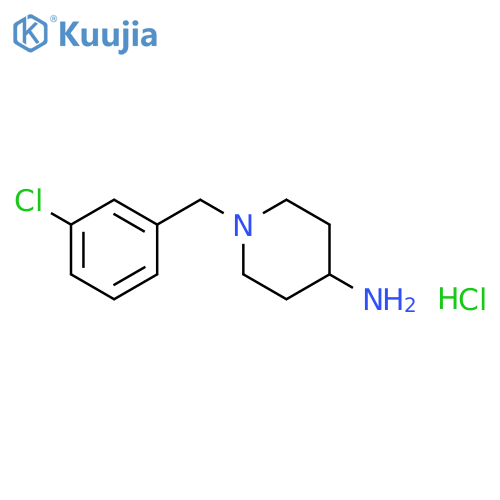Cas no 1261233-92-4 (1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride)
1-(3-クロロベンジル)-ピペリジン-4-イルアミン塩酸塩は、有機合成化学において重要な中間体として利用される化合物です。分子構造中の塩素置換ベンジル基とピペリジン骨格の組み合わせにより、高い反応性と多様な修飾可能性を有しています。特に医薬品開発分野では、中枢神経系標的化合物の合成前駆体としての応用が期待されます。塩酸塩形態であるため、高い結晶性と優れた保存安定性を示し、実験操作における取扱い性に優れています。また、アミン基の求核性を活かした各種縮合反応への適用が可能で、複雑な分子構築の際に有用なビルディングブロックとして機能します。

1261233-92-4 structure
商品名:1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride
CAS番号:1261233-92-4
MF:C12H18Cl2N2
メガワット:261.190721035004
CID:2166632
1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride
- 1-(3-Chlorobenzyl)piperidin-4-amine hydrochloride
- SBB074510
- 1-(3-chlorobenzyl)piperidin-4-ylamine hydrochloride
- 1-[(3-chlorophenyl)methyl]-4-piperidylamine, chloride
-
- インチ: 1S/C12H17ClN2.ClH/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15;/h1-3,8,12H,4-7,9,14H2;1H
- InChIKey: OIKIPPGETZALHS-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)CN1CCC(CC1)N.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 190
- トポロジー分子極性表面積: 29.3
1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 085158-500mg |
1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride |
1261233-92-4 | 500mg |
£229.00 | 2022-03-01 | ||
| Chemenu | CM381480-1g |
1-[(3-chlorophenyl)methyl]piperidin-4-amine hydrochloride |
1261233-92-4 | CM381480 | 1g |
$509 | 2022-09-03 |
1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride 関連文献
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
1261233-92-4 (1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride) 関連製品
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
